NR2B Potency: TCS 46b (IC₅₀ 5.3 nM) vs. Ifenprodil (270 nM), Ro 25‑6981 (9 nM), and CP‑101,606 (39 nM)
TCS 46b inhibits NR1A/NR2B (GluN1A/GluN2B) NMDA receptors with an IC₅₀ of 5.3 nM, as determined in recombinant receptor electrophysiology assays [1]. This potency is approximately 51‑fold greater than that of ifenprodil (IC₅₀ 270 nM) measured under identical Xenopus oocyte expression conditions [2], 1.7‑fold greater than Ro 25‑6981 (IC₅₀ 9 nM for NR1C/NR2B) [3], and 7.4‑fold greater than CP‑101,606 (traxoprodil; IC₅₀ 39 nM for NR2B‑containing receptors) .
| Evidence Dimension | NR1A/NR2B (GluN1A/GluN2B) NMDA receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.3 nM |
| Comparator Or Baseline | Ifenprodil: 270 nM [2]; Ro 25‑6981: 9 nM (NR1C/NR2B) [3]; CP‑101,606: 39 nM (NR2B‑containing) |
| Quantified Difference | ~51‑fold more potent than ifenprodil; ~1.7‑fold more potent than Ro 25‑6981; ~7.4‑fold more potent than CP‑101,606 |
| Conditions | Recombinant NMDA receptor subunits expressed in Xenopus oocytes (TCS 46b, ifenprodil) or cloned receptor assays (Ro 25‑6981, CP‑101,606) |
Why This Matters
Higher potency at the primary target reduces the compound mass required to achieve receptor occupancy, which is critical for minimizing formulation‑related artifacts and enabling robust in vivo dosing.
- [1] Wright, J. L., Gregory, T. F., Kesten, S. R., et al. (2000). Subtype‑selective N‑methyl‑D‑aspartate receptor antagonists: synthesis and biological evaluation of 1‑(heteroarylalkynyl)‑4‑benzylpiperidines. Journal of Medicinal Chemistry, 43(19), 3408–3419. View Source
- [2] Avenet, P., Léonardon, J., Besnard, F., et al. (1997). Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neuroscience Letters, 223(2), 133–136. View Source
- [3] Fischer, G., Mutel, V., Trube, G., et al. (1997). Ro 25‑6981, a highly potent and selective blocker of N‑methyl‑D‑aspartate receptors containing the NR2B subunit. Characterization in vitro. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285–1292. View Source
